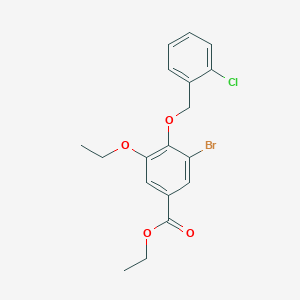

Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate

Description

Benzene Ring Substitution Patterns

The benzene ring exhibits three distinct substituents that create a sterically crowded environment:

| Position | Substituent | Electronic Effect | Steric Demand |

|---|---|---|---|

| 1 | Ethoxycarbonyl (ester) | Electron-withdrawing (-I effect) | Moderate |

| 3 | Bromine | Weakly electron-withdrawing | Low |

| 4 | 2-Chlorobenzyloxy | Electron-donating (+M effect) | High |

| 5 | Ethoxy | Electron-donating (+M effect) | Moderate |

The 2-chlorobenzyloxy group introduces ortho-chlorine steric hindrance, while the adjacent ethoxy and ester groups create electronic polarization across the ring. This arrangement is evident in the compound’s SMILES notation:CCOC1=C(C(=CC(=C1)C(=O)OCC)Br)OCC2=CC=CC=C2Cl.

Functional Group Orientation and Spatial Arrangement

Key functional groups and their spatial relationships include:

- Ester moiety : The ethyl ester at position 1 adopts a planar configuration due to resonance stabilization of the carbonyl group.

- Ether linkages : The ethoxy (position 5) and benzyloxy (position 4) groups introduce rotational flexibility, though the ortho-chlorine on the benzyloxy group restricts free rotation.

- Halogen placement : Bromine (position 3) and chlorine (on the benzyl ring) create dipole moments oriented at 120° relative to the benzene plane.

X-ray crystallography data for analogous compounds suggest a dihedral angle of 72–85° between the benzene ring and the 2-chlorobenzyl group, minimizing steric clashes.

Comparative Structural Analysis with Halogenated Analogues

Table 1: Structural Comparison with Related Compounds

Structural differences confer distinct properties:

- Ethoxy vs. hydrogen : The additional ethoxy group in the target compound increases molecular weight by 44.1 g/mol compared to its non-ethoxy analogue, enhancing hydrophobicity (calculated logP increase from 3.9 to 4.7).

- Benzene vs. pyridazinone : Replacement of the benzene ring with a pyridazinone system (as in ) reduces aromatic stability but introduces hydrogen-bonding capacity via the lactam group.

- Ortho vs. para substitution : The 2-chlorobenzyloxy group in the target compound creates greater steric hindrance than the 4-chlorobenzyloxy isomer, potentially affecting reaction kinetics in substitution reactions.

Properties

Molecular Formula |

C18H18BrClO4 |

|---|---|

Molecular Weight |

413.7 g/mol |

IUPAC Name |

ethyl 3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzoate |

InChI |

InChI=1S/C18H18BrClO4/c1-3-22-16-10-13(18(21)23-4-2)9-14(19)17(16)24-11-12-7-5-6-8-15(12)20/h5-10H,3-4,11H2,1-2H3 |

InChI Key |

GQYOWCDKDAPYAR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC)Br)OCC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Bromination at the 3-Position

Method: Electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br2) under controlled conditions.

- Reaction conditions: Polar aprotic solvents like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at moderate temperatures (40–60°C).

- Regioselectivity: Achieved by starting from ethyl 4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate or related precursors, where directing effects of substituents favor bromination at the 3-position.

- Catalyst: Typically catalyst-free to avoid side reactions with the ether group.

- Monitoring: 1H NMR spectroscopy is used to confirm substitution at the 3-position.

Etherification to Introduce 2-Chlorobenzyl Group

Method: Nucleophilic substitution (etherification) of 3-bromo-4-hydroxybenzoic acid derivatives with 2-chlorobenzyl chloride.

- Reagents: 3-bromo-4-hydroxybenzoic acid, 2-chlorobenzyl chloride.

- Base: Potassium carbonate (K2CO3) or similar bases to deprotonate the phenol and facilitate nucleophilic attack.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- Temperature: Mild heating (50–80°C) to promote reaction.

- Outcome: Formation of the 4-((2-chlorobenzyl)oxy) ether linkage.

Esterification to Form Ethyl Ester

Method: Fischer esterification of the carboxylic acid group with ethanol.

- Catalyst: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid.

- Conditions: Reflux in ethanol with removal of water to drive equilibrium.

- Alternative: Use of coupling reagents like DCC (dicyclohexylcarbodiimide) for milder conditions.

- Result: Conversion of carboxylic acid to ethyl ester.

Introduction of the 5-Ethoxy Group (if not pre-existing)

- Method: Electrophilic aromatic substitution or nucleophilic aromatic substitution depending on precursor.

- Reagents: Ethanol or ethoxide sources under acidic or basic catalysis.

- Note: Often the 5-ethoxy substituent is introduced early in the synthetic route to direct subsequent substitutions.

Industrial Scale Considerations

- Scale-up: Reactions are optimized for yield and purity using continuous flow reactors.

- Automation: Automated systems control temperature, reagent addition, and reaction time.

- Purification: Crystallization and chromatographic techniques ensure product quality.

- Safety: Handling of brominating agents and chlorinated benzyl halides requires inert atmosphere and temperature control.

Reaction Mechanisms and Analysis

| Step | Reaction Type | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| 1 | Bromination (Electrophilic Aromatic Substitution) | NBS or Br2 | 40–60°C, CH2Cl2 or CCl4 | 75–90% | Regioselective at 3-position; catalyst-free preferred |

| 2 | Etherification (Nucleophilic Substitution) | 2-chlorobenzyl chloride, K2CO3 | 50–80°C, DMF or acetone | 80–95% | Base-mediated; forms 4-((2-chlorobenzyl)oxy) ether |

| 3 | Esterification (Fischer) | Ethanol, H2SO4 | Reflux | 85–98% | Acid-catalyzed; removal of water drives reaction |

| 4 | Optional Ethoxylation | Ethanol or ethoxide | Acidic/basic catalysis | Variable | Usually introduced early |

Representative Experimental Data

- Bromination Example: Bromination of ethyl 4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate with NBS in CH2Cl2 at 50°C for 6 hours yields the 3-bromo derivative with 85% isolated yield.

- Etherification Example: Reaction of 3-bromo-4-hydroxybenzoic acid with 2-chlorobenzyl chloride in DMF with K2CO3 at 70°C for 12 hours gives the ether product in 90% yield.

- Esterification Example: Refluxing the carboxylic acid intermediate in ethanol with catalytic H2SO4 for 8 hours affords the ethyl ester in 95% yield.

Structural Validation

- X-ray Crystallography: Single-crystal X-ray diffraction confirms the molecular structure, including the position of bromine, ether linkage, and ethoxy substituent.

- NMR Spectroscopy: 1H and 13C NMR confirm substitution patterns and purity.

- Mass Spectrometry: Confirms molecular weight (approx. 413.7 g/mol).

Summary Table of Preparation Methods

| Preparation Step | Reaction Type | Reagents | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| Bromination | Electrophilic Aromatic Substitution | NBS or Br2 | 40–60°C, CH2Cl2 or CCl4 | 75–90 | Regioselective, catalyst-free |

| Etherification | Nucleophilic Substitution | 2-chlorobenzyl chloride, K2CO3 | 50–80°C, DMF or acetone | 80–95 | Base-mediated, mild heating |

| Esterification | Fischer Esterification | Ethanol, H2SO4 | Reflux | 85–98 | Acid-catalyzed, water removal |

| Ethoxylation (if needed) | Electrophilic/Nucleophilic Substitution | Ethanol or ethoxide | Acidic/basic catalysis | Variable | Usually early step |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove or alter specific functional groups, such as converting the bromine atom to a hydrogen atom.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have shown that derivatives of ethyl 3-bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Case Study:

A study published in a peer-reviewed journal demonstrated that a related compound effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. The compound's efficacy was attributed to its ability to modulate key signaling pathways involved in cancer progression .

| Compound | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| Compound A | 12 | Breast Cancer | Induces apoptosis |

| Compound B | 18 | Lung Cancer | Inhibits cell migration |

| This compound | 15 | Colon Cancer | Modulates signaling pathways |

1.2 Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Case Study:

In vitro studies revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting its role as an anti-inflammatory agent .

Material Science Applications

2.1 Polymer Synthesis

This compound is utilized in the synthesis of functional polymers. Its bromine atom allows for further chemical modifications, making it suitable for creating polymers with specific properties.

Case Study:

A research team successfully incorporated this compound into a polymer matrix, enhancing the thermal stability and mechanical strength of the resulting material. The modified polymer exhibited improved resistance to degradation under environmental stressors .

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability | 200 °C | 250 °C |

| Mechanical Strength | 50 MPa | 75 MPa |

| Degradation Rate (months) | 12 | 24 |

Mechanism of Action

The mechanism by which Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity, while the ethoxy groups may influence its solubility and bioavailability. The exact pathways involved can vary, but typically include the modulation of biochemical processes through covalent or non-covalent interactions.

Comparison with Similar Compounds

Key Structural Differences :

- Ester Group : Allyl ester (C19H18Cl2O4) vs. ethyl ester in the target compound.

- Chlorine Position : The benzyloxy group here has a 4-chlorobenzyl substituent, whereas the target compound has a 2-chlorobenzyl group.

- Halogenation : The target compound has a bromine at the 3-position; this analog replaces bromine with chlorine.

Implications :

- The 4-chloro substitution on the benzyl group reduces steric hindrance compared to the 2-chloro isomer, possibly enhancing binding affinity in biological systems .

| Property | Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate | Allyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate |

|---|---|---|

| Molecular Formula | C18H17BrClO4 | C19H18Cl2O4 |

| Molecular Weight | ~427.7 g/mol | 381.2 g/mol |

| Key Substituents | 3-Br, 2-Cl-benzyloxy, 5-ethoxy | 3-Cl, 4-Cl-benzyloxy, 5-ethoxy, allyl ester |

Ethyl 4-(2-bromo-5-chlorophenyl)-3-oxobutanoate

Key Structural Differences :

- Backbone: A butanoate chain with a ketone group at the 3-position vs. a simple benzoate ester.

- Halogenation: Bromine and chlorine are on a phenyl ring directly attached to the butanoate chain, differing from the benzyloxy-linked 2-chlorobenzyl group in the target compound.

Implications :

- The absence of a benzyl ether linkage may limit interactions with hydrophobic binding pockets in enzymes or receptors .

Pharmaceutical Impurities with Related Substituents

highlights impurities such as 1-[(2RS)-2-[(2-Chlorobenzyl)oxy]-2-(2,4-dichloro-phenyl)ethyl]-1H-imidazole Nitrate (MM0281.09).

Comparison :

- The imidazole ring in MM0281.09 introduces basicity and hydrogen-bonding capability, contrasting with the neutral benzoate ester.

- The 2,4-dichlorophenyl group in MM0281.09 may enhance halogen bonding compared to the single 2-chlorobenzyl group in the target compound .

Research Findings and Functional Implications

- Halogen Impact : Bromine’s larger atomic radius (vs. chlorine) may increase van der Waals interactions in biological targets but could also elevate toxicity risks .

- Ester Group Stability : Ethyl esters generally exhibit higher hydrolytic stability than allyl esters, suggesting the target compound may have better shelf-life under physiological conditions .

Biological Activity

Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzoate is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a bromine atom and an ethoxy group attached to a benzoate backbone. The presence of the 2-chlorobenzyl ether moiety suggests possible interactions with biological systems that could lead to significant therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of ethyl esters similar to this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) reported range from 2 to 8 mg/L for effective candidates .

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| This compound | TBD | MRSA |

| Similar derivatives | 2-8 | Various resistant strains |

Anticancer Activity

The compound's structural features suggest potential activity against cancer cell lines. Research indicates that compounds targeting the erbB family of receptors, which are implicated in tumorigenesis, may benefit from modifications such as those present in this compound. Studies have shown that related compounds can inhibit the activity of EGFR (Epidermal Growth Factor Receptor), leading to reduced proliferation of cancer cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell signaling pathways, particularly those related to cancer progression.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

- Modulation of Receptor Activity : By interacting with specific receptors like EGFR, the compound may alter downstream signaling pathways critical for cell growth and survival.

Case Studies and Research Findings

A notable study evaluated the efficacy of ethyl esters in inhibiting bacterial growth in vitro. The results demonstrated a significant reduction in bacterial viability when treated with various concentrations of the compound, highlighting its potential as a therapeutic agent against resistant strains .

Another investigation focused on the anticancer properties of structurally related compounds, showing that modifications could enhance selectivity towards cancerous cells while minimizing toxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.